N-Isopropyl-3-fluoroaniline
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Overview
Description
N-Isopropyl-3-fluoroaniline is an organic compound with the molecular formula C9H12FN. It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by an isopropyl group, and a fluorine atom is substituted at the meta position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-3-fluoroaniline typically involves the nucleophilic substitution of 3-fluoronitrobenzene with isopropylamine, followed by the reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the final product. The reaction is typically carried out at elevated temperatures and pressures to optimize the reaction rate .
Chemical Reactions Analysis
Types of Reactions: N-Isopropyl-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding aniline derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding aniline derivative.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
N-Isopropyl-3-fluoroaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in the development of pharmaceutical compounds, particularly as intermediates in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-Isopropyl-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropyl group and the fluorine atom contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N-Isopropyl-4-fluoroaniline: Similar structure but with the fluorine atom at the para position.
N-Isopropyl-2-fluoroaniline: Similar structure but with the fluorine atom at the ortho position.
N-Methyl-3-fluoroaniline: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: N-Isopropyl-3-fluoroaniline is unique due to the specific positioning of the isopropyl group and the fluorine atom, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-fluoro-N-propan-2-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLSPPNBXPEEJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561635 |
Source
|
Record name | 3-Fluoro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121431-27-4 |
Source
|
Record name | 3-Fluoro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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